
2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-ol
Descripción general
Descripción
2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-ol is a chemical compound characterized by its unique structure, which includes a cyclopropyl group, a fluorophenyl group, and a pyrimidin-4-ol moiety
Aplicaciones Científicas De Investigación
2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-ol has shown potential in several scientific research applications:
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has been studied for its biological activity, including potential antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound may serve as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Its unique structure makes it valuable in the synthesis of advanced materials and catalysts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-ol typically involves a multi-step reaction process. One common method is the Suzuki-Miyaura cross-coupling reaction , which involves the reaction of a boronic acid derivative of the cyclopropyl group with a halogenated pyrimidin-4-ol derivative in the presence of a palladium catalyst. The reaction conditions are generally mild and require the use of a base, such as sodium carbonate, and a solvent, such as toluene or water.
Industrial Production Methods: In an industrial setting, the production of this compound may involve scaling up the Suzuki-Miyaura reaction using larger reactors and continuous flow processes to ensure consistent quality and yield. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: 2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Mecanismo De Acción
The mechanism by which 2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-ol exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, the compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact mechanism can vary depending on the specific application and target.
Comparación Con Compuestos Similares
2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-ol can be compared to other similar compounds, such as:
2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-ylmethyl]triphenyl-phosphonium Bromide: This compound is used in the production of Pitavastatin, a drug for hypercholesterolemia.
Cyclopropyl (2,6-difluorophenyl)methanamine: Another fluorinated cyclopropyl compound with potential biological activity.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which can lead to distinct chemical and biological properties compared to similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
2-cyclopropyl-4-(3-fluorophenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O/c14-10-3-1-2-9(6-10)11-7-12(17)16-13(15-11)8-4-5-8/h1-3,6-8H,4-5H2,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXPNEXXCIYROH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=O)N2)C3=CC(=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


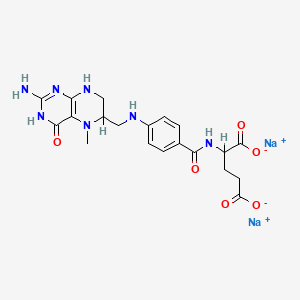
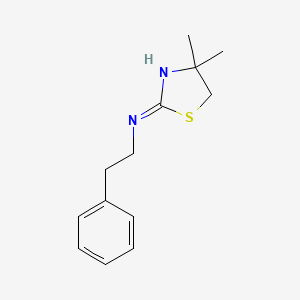
![1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1489623.png)

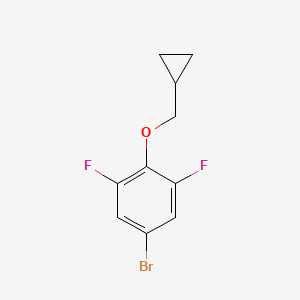
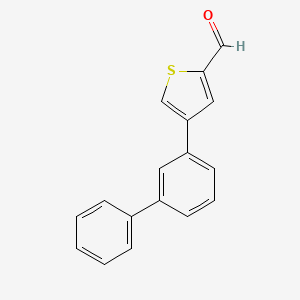
![2-[[(3R)-4-[(3-Amino-1H-pyrazol-4-yl)carbonyl]-3-methyl-1-piperazinyl]methyl]benzonitrile](/img/structure/B1489629.png)
![[4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-pyrrolidin-1-yl-methanone](/img/structure/B1489634.png)
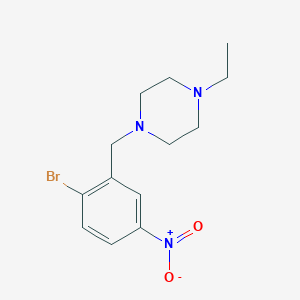
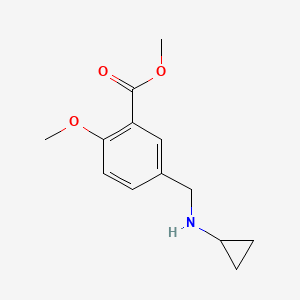
![3-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-benzonitrile](/img/structure/B1489637.png)
![2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-ethyl-carbamic acid tert-butyl ester](/img/structure/B1489638.png)

![[4-[[(3-Fluorobenzoyl)amino]methyl]phenyl]boronic acid](/img/structure/B1489641.png)
